(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol
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Overview
Description
(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core with multiple hydroxyl groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which combines an aldehyde with an amine to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion to quinones.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various hydroxylated derivatives, quinones, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may interact with enzymes and receptors involved in neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroxyphenyl)-ethylamine hydrochloride: A catecholamine neurotransmitter with similar hydroxyl groups.
3-(3,4-dihydroxyphenyl)-2-methyl-l-alanine sesquihydrate: An amino acid derivative with similar structural features
Uniqueness
(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol is unique due to its tetrahydroisoquinoline core and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
57231-31-9 |
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Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S)-1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
InChI |
InChI=1S/C17H19NO4/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,19-22H,4-6H2,1H3/t13-/m0/s1 |
InChI Key |
VHRSWCTVFBWHKE-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)O |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
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